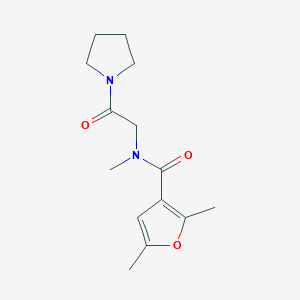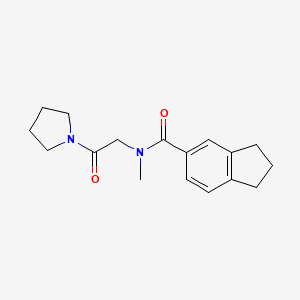![molecular formula C13H18N4O B7506961 N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPP-5 is a heterocyclic compound that belongs to the pyrazolopyridine family.
Mecanismo De Acción
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of PKC and CDK5 by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to exhibit antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its potential as a lead compound for the development of anticancer agents. Its inhibitory activity against PKC and CDK5 makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of research is the development of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide analogs with improved solubility and bioavailability. Another area of research is the identification of new targets for N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, which could lead to the development of new therapies for cancer and other diseases. Finally, the use of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide in combination with other anticancer agents is an area of research that could lead to improved treatment outcomes.
Métodos De Síntesis
The synthesis of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting intermediate product is then reacted with diethylamine to yield N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes play a crucial role in the regulation of cell growth and differentiation, making them potential targets for the development of anticancer agents.
Propiedades
IUPAC Name |
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-17(6-2)13(18)10-7-11-9(3)15-16(4)12(11)14-8-10/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJRDVEGZQUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N=C1)N(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)

![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)


![3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7506900.png)





![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)
